Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC19809314
Molecular Formula: C15H21FN2O3
Molecular Weight: 296.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21FN2O3 |
|---|---|
| Molecular Weight | 296.34 g/mol |
| IUPAC Name | tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-5-4-10(17)8-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3 |
| Standard InChI Key | PTVWLZVYWAVOET-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)F |
Introduction
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound featuring a pyrrolidine ring, a tert-butyl group, and a 4-amino-2-fluorophenoxy moiety. Its molecular formula is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 280.34 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activity, which is attributed to the presence of amino and fluorine groups.
Synthesis
The synthesis of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Although specific steps are not detailed in the available literature, such syntheses often require careful optimization of reaction conditions to achieve high purity and yield.
Potential Applications
This compound has potential applications in pharmaceutical development as a lead compound for new drugs. Its interaction with biological targets, such as enzymes or receptors, can be studied using techniques like surface plasmon resonance or isothermal titration calorimetry. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties.
Comparison with Similar Compounds
Tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can be compared with other compounds containing pyrrolidine rings and various substituents. Here is a comparison table based on available data:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | Not specified | Lacks phenoxy group; simpler structure |
| Tert-butyl 3-(2-aminoethoxy)pyrrolidine-1-carboxylate | Not specified | Contains an ethoxy substituent; different biological properties |
| Tert-butyl 3-(4-chlorophenoxy)pyrrolidine-1-carboxylate | Not specified | Chlorine instead of fluorine; different reactivity |
Biological Activities
While specific biological activities of tert-butyl 3-(4-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate are not detailed in the available literature, compounds with similar structures often exhibit potential as therapeutic agents. These may include enzyme inhibition, anticancer properties, and neuroprotective effects, depending on their interaction with molecular targets.
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